molecular formula C18H17N3O3S2 B11988203 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide

Cat. No.: B11988203
M. Wt: 387.5 g/mol
InChI Key: GMAYDOLBYGFOLS-VXLYETTFSA-N
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Description

2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (3-ETHOXY-4-HO-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that features a benzothiazole moiety, a sulfanyl group, and a hydrazide linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (3-ETHOXY-4-HO-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps:

    Formation of Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of Sulfanyl Group: The benzothiazole derivative can be reacted with a suitable thiolating agent to introduce the sulfanyl group.

    Acetic Acid Derivative Formation: The sulfanyl benzothiazole can be further reacted with chloroacetic acid to form the acetic acid derivative.

    Hydrazide Formation: The final step involves the condensation of the acetic acid derivative with 3-ethoxy-4-hydroxybenzaldehyde in the presence of hydrazine hydrate to form the hydrazide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the hydrazide linkage, potentially converting it to an amine.

    Substitution: The benzothiazole moiety may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.

Medicine

Industry

In industry, the compound could be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The benzothiazole moiety could interact with aromatic amino acids in the enzyme, while the hydrazide linkage could form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID HYDRAZIDE: Lacks the benzylidene group, potentially altering its biological activity.

    BENZOTHIAZOL-2-YL SULFANYL ACETIC ACID: Lacks the hydrazide linkage, which may reduce its pharmacological potential.

    3-ETHOXY-4-HYDROXYBENZALDEHYDE HYDRAZIDE: Lacks the benzothiazole moiety, which could affect its ability to interact with biological targets.

Uniqueness

The combination of the benzothiazole moiety, sulfanyl group, and hydrazide linkage in 2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (3-ETHOXY-4-HO-BENZYLIDENE)-HYDRAZIDE makes it a unique compound with potential applications in various fields. Its structure allows for multiple points of interaction with biological targets, making it a promising candidate for further research.

Biological Activity

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide is a complex organic compound that has attracted attention for its potential biological activities. This compound features a benzothiazole moiety, a sulfanyl group, and a hydrazide linkage, which are known to influence various biological interactions. The exploration of its biological activity is essential for understanding its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O3S2C_{18}H_{17}N_{3}O_{3}S_{2}, with a molecular weight of approximately 387.5 g/mol. The structural characteristics include:

PropertyValue
Molecular FormulaC18H17N3O3S2
Molecular Weight387.5 g/mol
IUPAC NameThis compound
CAS Number352558-85-1

Biological Activity Overview

Research indicates that compounds containing benzothiazole and hydrazide moieties exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this hydrazide have shown significant antibacterial and antifungal properties. For instance, derivatives with benzothiazole structures have been reported to inhibit the growth of various pathogens at low concentrations .
  • Anticancer Potential : Studies on similar hydrazides indicate their effectiveness in inhibiting cancer cell proliferation. The mechanism often involves inducing apoptosis in cancer cells, which has been observed in various cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cells .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
  • Oxidative Stress Induction : The presence of the sulfanyl group may enhance oxidative stress within cells, leading to apoptosis in susceptible cancer cell lines .
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation .

Anticancer Activity

A study evaluated the anticancer effects of various benzothiazole derivatives, including those with hydrazide linkages. The results indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines. For example:

  • Compound A : IC50 = 25 µM against MDA-MB-231 cells.
  • Compound B : IC50 = 30 µM against SK-Hep-1 cells.

These findings suggest that modifications to the hydrazide structure can enhance anticancer potency.

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of benzothiazole derivatives. The minimal inhibitory concentration (MIC) for selected derivatives was found to be as low as 50 µg/mL against various bacterial strains, indicating strong antimicrobial activity .

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H17N3O3S2/c1-2-24-15-9-12(7-8-14(15)22)10-19-21-17(23)11-25-18-20-13-5-3-4-6-16(13)26-18/h3-10,22H,2,11H2,1H3,(H,21,23)/b19-10+

InChI Key

GMAYDOLBYGFOLS-VXLYETTFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)O

Origin of Product

United States

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